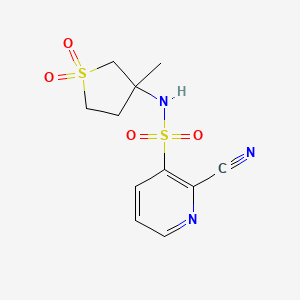
1-(1,3-Thiazol-2-ylmethyl)pyrrolidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Thiazol-2-ylmethyl)pyrrolidine-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TPD, and it is a pyrrolidine derivative that contains a thiazole ring. TPD has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of TPD is not fully understood. However, it has been suggested that TPD exerts its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. TPD has been shown to inhibit the activation of these pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
TPD has been shown to have various biochemical and physiological effects. TPD has been reported to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. TPD has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, TPD has been reported to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPD has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, the low yield of TPD using current synthetic methods is a limitation for lab experiments. Additionally, the mechanism of action of TPD is not fully understood, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of TPD. One potential direction is to investigate the structure-activity relationship of TPD and its derivatives to identify compounds with improved therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of TPD and its potential therapeutic applications. Finally, the development of more efficient synthetic methods for TPD will enable its wider use in scientific research.
Conclusion:
In conclusion, TPD is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPD has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. TPD has shown potential therapeutic applications in various scientific research areas, including cancer treatment, neuroprotection, and anti-inflammatory activities. Further studies are needed to fully understand the mechanism of action of TPD and its potential therapeutic applications.
Métodos De Síntesis
TPD can be synthesized using different methods, including the reaction of pyrrolidine with 2-bromo-1,3-thiazole, followed by reduction with sodium borohydride. Another method involves the reaction of pyrrolidine with 2-chloro-1,3-thiazole, followed by reduction with lithium aluminum hydride. The yield of TPD using these methods ranges from 30-50%.
Aplicaciones Científicas De Investigación
TPD has shown potential therapeutic applications in various scientific research areas, including cancer treatment, neuroprotection, and anti-inflammatory activities. TPD has been reported to have a cytotoxic effect on cancer cells, and it has been shown to induce apoptosis in cancer cells. Additionally, TPD has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. TPD has also been reported to have anti-inflammatory activities by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
1-(1,3-thiazol-2-ylmethyl)pyrrolidine-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c11-6-3-10(4-7(6)12)5-8-9-1-2-13-8/h1-2,6-7,11-12H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMIPZATOCGVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=NC=CS2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Thiazol-2-ylmethyl)pyrrolidine-3,4-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)

![3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6633763.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine](/img/structure/B6633776.png)




![Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B6633811.png)
![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B6633821.png)



